L-Proline, 1-(N-L-glutaminylglycyl)-

説明

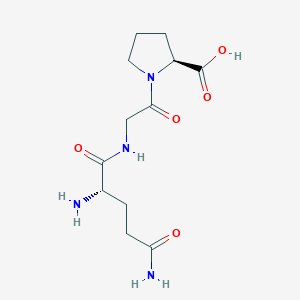

L-Proline, 1-(N-L-glutaminylglycyl)- is a complex organic compound with the molecular formula C12H20N4O5 . It is a derivative of L-Proline, an amino acid that plays a crucial role in protein synthesis and various metabolic processes. This compound is characterized by its unique structure, which includes a five-membered ring, multiple amide groups, and a carboxylic acid group .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of L-Proline, 1-(N-L-glutaminylglycyl)- typically involves the coupling of L-Proline with N-L-glutaminylglycine. This process can be carried out using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The reaction conditions often include the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds .

Industrial Production Methods

In an industrial setting, the production of L-Proline, 1-(N-L-glutaminylglycyl)- can be scaled up using automated peptide synthesizers. These machines allow for the efficient and reproducible synthesis of peptides by sequentially adding amino acids to a growing peptide chain. The use of protective groups, such as Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl), is essential to prevent unwanted side reactions during the synthesis process .

化学反応の分析

Types of Reactions

L-Proline, 1-(N-L-glutaminylglycyl)- can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the amide groups to amines.

Substitution: Nucleophilic substitution reactions can replace specific functional groups with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce amines .

科学的研究の応用

Agricultural Applications

Enhancement of Crop Yield

Recent research has demonstrated that the application of L-Proline and L-Glutamic acid can significantly improve the productivity of crops such as winter rapeseed. A study conducted from 2014 to 2017 revealed that exogenous application of these amino acids increased seed yield by 3.5% to 11.8%. The treatments included various concentrations and timings of L-Proline and L-Glutamic acid, which were shown to enhance the number of siliques per plant, seeds per silique, and overall seed weight .

| Treatment | Seeds per Silique | 1000-Seed Weight (g) | Seed Yield (%) |

|---|---|---|---|

| Control | 20.0 | 3.5 | - |

| 30 mM L-Proline (Autumn) | 20.33 | 3.8 | +3.5% |

| 1.5 M L-Glutamic Acid (Autumn + Spring) | 20.22 | 4.0 | +11.8% |

This increase in yield is attributed to the synergistic effects of both amino acids on physiological processes within the plants, enhancing their growth and development during critical growth stages.

Metabolic Regulation

Role in Amino Acid Metabolism

L-Proline plays a crucial role in amino acid metabolism, particularly in its conversion to glutamate via proline oxidase. This pathway is significant for maintaining cellular levels of glutamate and glutamine, which are vital for neurotransmission and metabolic balance . Alterations in proline metabolism have been linked to various human diseases such as schizophrenia and type II diabetes, indicating its importance in both health and disease states.

Impact on Pancreatic Function

Studies have shown that elevated proline levels can affect pancreatic β-cell function, leading to insulin secretion issues. In vitro experiments revealed that prolonged exposure to high proline concentrations impaired glucose-stimulated insulin secretion while increasing basal insulin secretion. This suggests a complex relationship between proline levels and insulin regulation, highlighting the need for caution when interpreting proline's role in metabolic disorders .

Therapeutic Potential

Neuroprotective Properties

L-Proline has been investigated for its neuroprotective effects due to its involvement in neurotransmitter regulation. It acts as a weak agonist at glycine receptors and NMDA receptors, suggesting potential applications in neurodegenerative diseases where excitotoxicity is a concern . However, caution is warranted as high concentrations can lead to neurotoxic effects under certain conditions.

Clinical Implications

The implications of L-Proline in clinical settings are profound, especially concerning metabolic disorders and neurodegenerative diseases. Research indicates that manipulating proline levels could offer therapeutic avenues for conditions characterized by metabolic dysregulation or neuronal damage.

作用機序

The mechanism of action of L-Proline, 1-(N-L-glutaminylglycyl)- involves its interaction with specific molecular targets and pathways. This compound can act as a substrate for enzymes involved in peptide synthesis and degradation. It may also influence protein-protein interactions and cellular signaling pathways by modulating the structure and function of target proteins .

類似化合物との比較

Similar Compounds

L-Proline: A simpler amino acid that serves as a precursor to L-Proline, 1-(N-L-glutaminylglycyl)-.

L-Glutamine: Another amino acid that is part of the structure of L-Proline, 1-(N-L-glutaminylglycyl)-.

Glycine: The simplest amino acid, which is also a component of the compound.

Uniqueness

L-Proline, 1-(N-L-glutaminylglycyl)- is unique due to its specific combination of amino acids and its complex structure. This uniqueness allows it to participate in specialized biochemical processes and makes it a valuable tool in scientific research .

生物活性

L-Proline, 1-(N-L-glutaminylglycyl)-, is a compound that has garnered interest in various biological studies due to its unique structural properties and potential therapeutic applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of L-Proline

L-Proline is a non-essential amino acid that plays a critical role in protein synthesis and cellular metabolism. It is particularly significant in collagen formation and has been studied for its effects on various biological processes.

The biological activity of L-Proline, 1-(N-L-glutaminylglycyl)-, can be attributed to its interaction with various cellular pathways. Key mechanisms include:

- Transport Mechanisms : Studies have shown that L-Proline is actively transported across cell membranes via specific transporters. In human intestinal models, it has been observed that the transport is sodium-dependent and involves both active and passive mechanisms .

- Metabolic Pathways : L-Proline participates in metabolic pathways that are crucial for cellular function. It is involved in the synthesis of proteins and can influence metabolic processes related to stress responses in cells .

1. Stress Protection

Recent research indicates that L-Proline acts as a stress-protective compound. In a study involving thermotolerant yeast (Pichia kudriavzevii), supplementation with L-Proline significantly improved ethanol production under high-temperature conditions. The results demonstrated an increase in ethanol concentration by up to 83.33% when L-Proline was added to the fermentation medium .

| Temperature (°C) | Ethanol Production (g/L) | Increase (%) |

|---|---|---|

| 30 | 5.8 | - |

| 37 | 7.1 | - |

| 42 | 7.15 | 36.35 |

| 45 | 2.8 | 83.33 |

2. Cellular Effects

L-Proline has also been implicated in various cellular processes, including:

- Protein Synthesis : Approximately 30-50% of accumulated L-Proline in Caco-2 cells was incorporated into newly synthesized proteins, indicating its role in protein metabolism .

- Cellular Growth : The presence of L-Proline has been shown to enhance cell growth under stress conditions, suggesting its potential as a therapeutic agent for improving cellular resilience .

Case Study: Effect on Yeast Fermentation

A metabolomics study highlighted the role of L-Proline as a biomarker for stress tolerance in yeast during bioethanol fermentation at elevated temperatures. The addition of L-Proline not only supported yeast growth but also enhanced ethanol yield significantly, showcasing its potential application in bioprocess engineering .

Case Study: Transport Studies

Research on the intestinal transport of L-Proline revealed significant differences in transport characteristics between apical-to-basolateral and basolateral-to-apical directions. This study emphasized the complexity of amino acid transport mechanisms and their implications for nutrient absorption in humans .

特性

IUPAC Name |

(2S)-1-[2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]acetyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O5/c13-7(3-4-9(14)17)11(19)15-6-10(18)16-5-1-2-8(16)12(20)21/h7-8H,1-6,13H2,(H2,14,17)(H,15,19)(H,20,21)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSORZJXKUQFEKL-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CNC(=O)C(CCC(=O)N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CNC(=O)[C@H](CCC(=O)N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00428624 | |

| Record name | L-Proline, 1-(N-L-glutaminylglycyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64642-59-7 | |

| Record name | L-Proline, 1-(N-L-glutaminylglycyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。